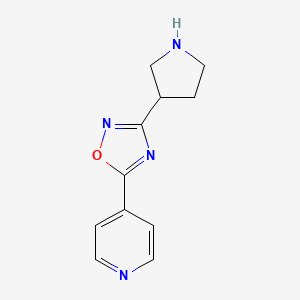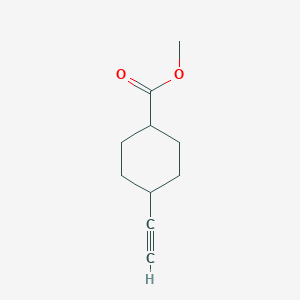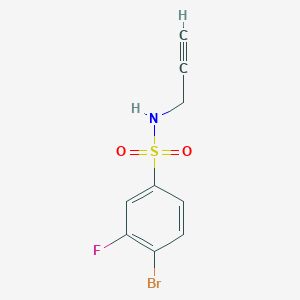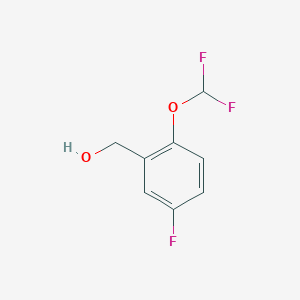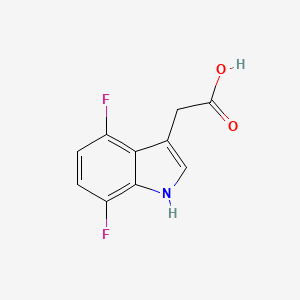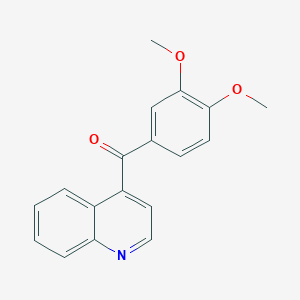
4-(3,4-Dimethoxybenzoyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a quinoline core structure substituted with a 3,4-dimethoxybenzoyl group, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxybenzoyl)quinoline typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with aniline derivatives, followed by cyclization to form the quinoline ring . This reaction can be catalyzed by various agents, including acids and bases, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may utilize more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts like montmorillonite K-10 . These methods aim to enhance yield, reduce reaction time, and minimize environmental impact.
化学反应分析
Types of Reactions
4-(3,4-Dimethoxybenzoyl)quinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acids.
Reduction: Reduction reactions can convert it into various hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acids, hydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and heterocyclic compounds.
Biology: This compound has shown promise in biological assays for its potential antimicrobial and anticancer properties.
Medicine: Research indicates its potential use in developing new therapeutic agents, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial chemical processes.
作用机制
The mechanism of action of 4-(3,4-Dimethoxybenzoyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For instance, it may bind to DNA or proteins, altering their function and thereby exerting its antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives such as quinoline-4-carboxylic acid, hydroquinoline, and various substituted quinolines .
Uniqueness
What sets 4-(3,4-Dimethoxybenzoyl)quinoline apart is its unique substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic organic chemistry and medicinal research .
属性
IUPAC Name |
(3,4-dimethoxyphenyl)-quinolin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-8-7-12(11-17(16)22-2)18(20)14-9-10-19-15-6-4-3-5-13(14)15/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEXWBOHEOSKKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

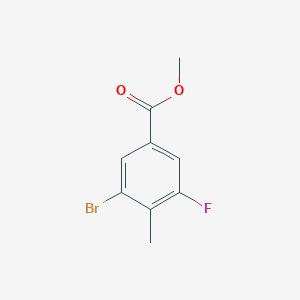
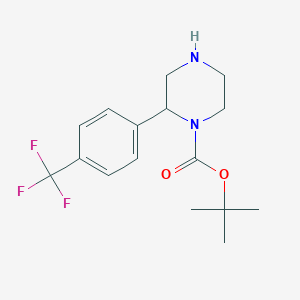
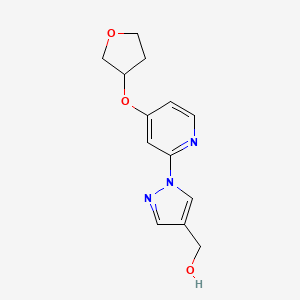
![6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1459340.png)

![(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1459345.png)
![4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1459346.png)
